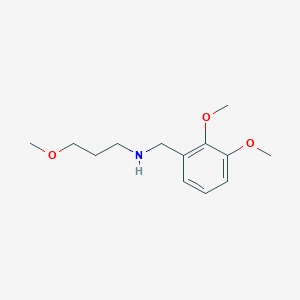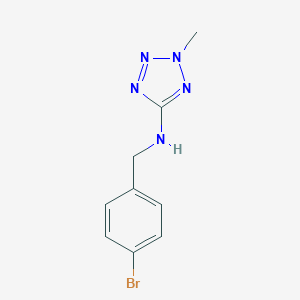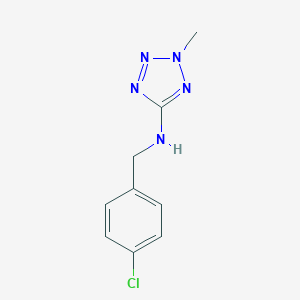
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has several biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide. One direction is to further investigate its mechanism of action and optimize its use in lab experiments. Another direction is to study its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. Further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide can be achieved using various methods. One of the most common methods involves the reaction of naphthalene-1-sulfonyl chloride with furan-2-methanol in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in the presence of a catalyst such as iron(III) bromide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide has shown potential applications in scientific research, particularly in the field of medicine. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models.
Eigenschaften
Molekularformel |
C15H12BrNO3S |
|---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
4-bromo-N-(furan-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H12BrNO3S/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2 |
InChI-Schlüssel |
SNSFZSPRRPUCCC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)
![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275604.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275609.png)
![1-ethyl-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B275611.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)